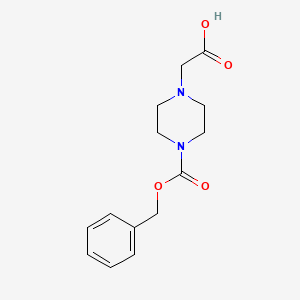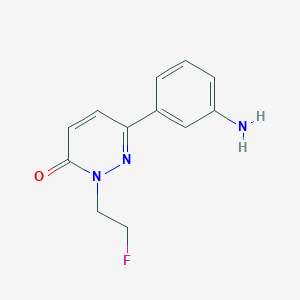
6-(3-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
Unfortunately, I couldn’t find a specific description for this compound1.
Synthesis Analysis
I’m sorry, but I couldn’t find any information on the synthesis of this compound.Molecular Structure Analysis
I’m sorry, but I couldn’t find any information on the molecular structure of this compound.Chemical Reactions Analysis
I’m sorry, but I couldn’t find any information on the chemical reactions involving this compound.Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
One study describes the synthesis of 6-Phenyl(3’-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives from 6-(3’-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one by reaction with different aldehydes. The derivatives showed significant anticonvulsant activity, highlighting the potential of the base compound in developing anticonvulsant therapies (Samanta et al., 2011).
HIV-1 Inhibition
Another research effort focused on novel fluorine substituted compounds, including the synthesis of derivatives from 6-(5’-fluoro-2’-aminophenyl)-3-thioxo-1,2,4-triazin-5(2H) one. These compounds were evaluated as potential inhibitors towards HIV-1 activity, showcasing the utility of fluorine-substituted derivatives in antiviral research (Abdel-Rahman et al., 2014).
Antimicrobial and Antitumor Activities
The synthesis of various 6-substituted derivatives has been reported, with some compounds displaying antimicrobial activities. This indicates the compound's relevance in developing new antimicrobial agents. Additionally, derivatives have shown promise in antitumor studies, further underscoring the compound's versatility in medicinal chemistry research (Alonazy et al., 2009).
Platelet Aggregation Inhibition and Hypotension
Research into 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives revealed compounds with significant platelet aggregation inhibiting action and hypotensive effects. This discovery could lead to new treatments for cardiovascular diseases, demonstrating the compound's potential in heart-related therapies (Thyes et al., 1983).
Safety And Hazards
I’m sorry, but I couldn’t find any information on the safety and hazards associated with this compound.
Orientations Futures
I’m sorry, but I couldn’t find any information on the future directions of research or applications for this compound.
Propriétés
IUPAC Name |
6-(3-aminophenyl)-2-(2-fluoroethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-6-7-16-12(17)5-4-11(15-16)9-2-1-3-10(14)8-9/h1-5,8H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNFCOVLSQPJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN(C(=O)C=C2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



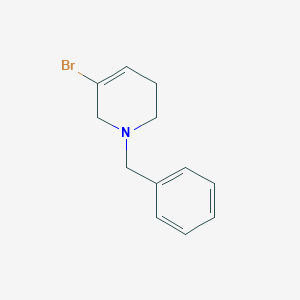
![[(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1532016.png)
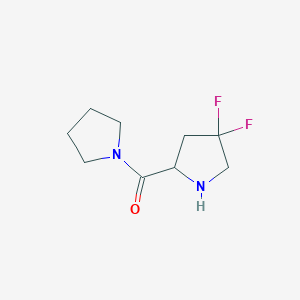
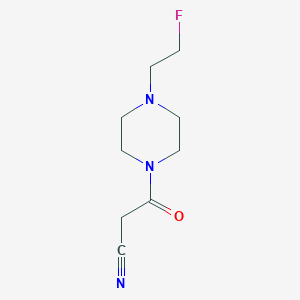
![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)
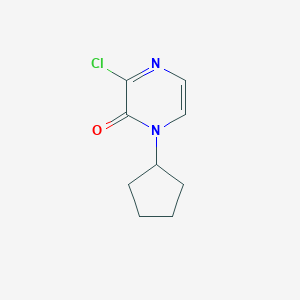
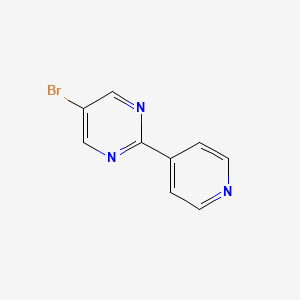
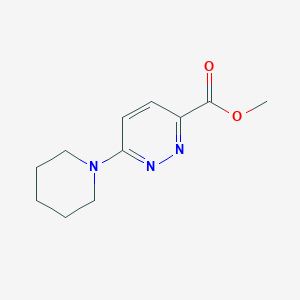
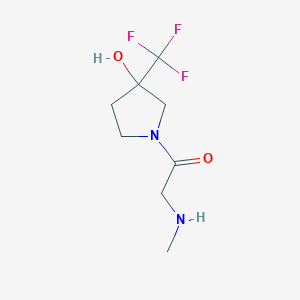
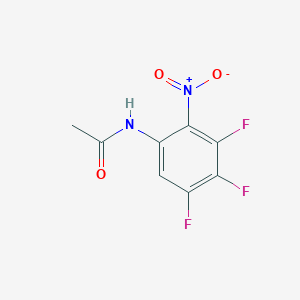
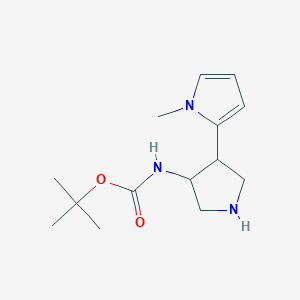
![3-propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1532033.png)
![5-Bromo-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine](/img/structure/B1532035.png)
